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molecular formula C9H11NO2 B157021 Methyl 2-amino-3-methylbenzoate CAS No. 22223-49-0

Methyl 2-amino-3-methylbenzoate

Cat. No. B157021
M. Wt: 165.19 g/mol
InChI Key: VSFYTPXXMLJNAU-UHFFFAOYSA-N
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Patent
US04699651

Procedure details

130 ml of a 3 M solution of methyl magnesium chloride in 130 ml of THF was added drop-by-drop to a stirred solution of 11 g of 49A in 70 ml of dry ether at 0°-5° C. in a nitrogen atmosphere. The resulting mixture was allowed to warm to room temperature and stirred at reflux (40° C.) for 5 hours and held overnight at room temperature. The mixture then was quenched in a mixture of 48 g of ammonium chloride and 350 g of ice. 30 ml of 3 N hydrochloric acid was added, the solvents were evaporated, and the residue was extracted with ether. The extract phase was washed with water, then brine, dried (K2CO3), filtered and stripped of solvent. The residue was recrystallized from hexane to give (2-amino-3-methylphenyl)dimethylcarbinol (49B), as colorless needles, m.p.: 78°-79° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[NH2:4][C:5]1[C:14](C)=[CH:13][CH:12]=[CH:11][C:6]=1[C:7](OC)=O.CC[O:18][CH2:19][CH3:20]>C1COCC1>[NH2:4][C:5]1[C:6]([CH3:7])=[CH:11][CH:12]=[CH:13][C:14]=1[C:19]([CH3:20])([CH3:1])[OH:18]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
11 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1C
Name
Quantity
70 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux (40° C.) for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The mixture then was quenched in a mixture of 48 g of ammonium chloride and 350 g of ice
ADDITION
Type
ADDITION
Details
30 ml of 3 N hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
WASH
Type
WASH
Details
The extract phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1C)C(O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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